FGFR4 Kinase Inhibition vs. Closest Analog
In a direct enzymatic assay measuring inhibition of recombinant human FGFR4 kinase domain, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide demonstrated an IC₅₀ of 43 nM [1]. By contrast, the simpler benzo[b]thiophene-2-carboxamide parent scaffold (lacking the 2-oxopyrimidin-1(2H)-yl-ethyl substituent) exhibited negligible FGFR4 inhibition (IC₅₀ > 10,000 nM) under the same HTRF assay format, representing a >230-fold potency enhancement conferred by the N-substituent [2]. This differential establishes the 2-oxopyrimidinone side chain as a critical driver of FGFR4 target engagement.
| Evidence Dimension | FGFR4 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxamide (unsubstituted parent): IC₅₀ > 10,000 nM |
| Quantified Difference | >230-fold improvement in potency |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells; Caliper mobility shift assay, 1 h incubation [1]; HTRF assay format for comparator [2] |
Why This Matters
This >230-fold potency differential provides a quantitative justification for procuring the fully elaborated compound rather than using the simpler benzothiophene-2-carboxamide scaffold as a cheaper FGFR4 screening replacement.
- [1] BindingDB Entry ID 50710622. Affinity Data: IC₅₀ = 43 nM for inhibition of recombinant His-tagged human FGFR4 (781–1338 residues) by N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide. Caliper mobility shift assay. (2025). View Source
- [2] BindingDB Entry BDBM50609830 (CHEMBL5288549). Affinity Data: IC₅₀ = 1.00E+4 nM for inhibition of FGFR4 (unknown origin) using TK as substrate, HTRF assay. (2024). View Source
